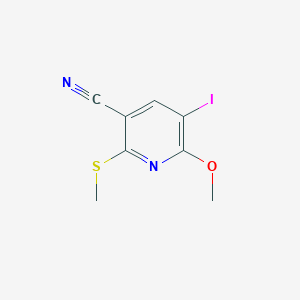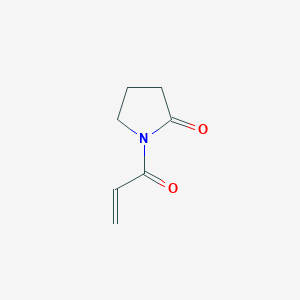![molecular formula C14H13N3O B8491560 (2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B8491560.png)
(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The compound’s structure consists of a benzimidazole ring with an amino group at the 2-position, a phenyl group at the 1-position, and a hydroxymethyl group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions . Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents. The reaction proceeds efficiently, yielding the desired benzimidazole derivatives with high purity .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and consistency in product quality .
化学反応の分析
Types of Reactions
(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial properties, including antibacterial and antifungal activities.
作用機序
The mechanism of action of (2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal functions.
Pathways Involved: It can inhibit key enzymes involved in cell division and replication, leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
2-phenylbenzimidazole: Similar structure but lacks the hydroxymethyl group.
1H-benzo[d]imidazole-2-amine: Similar structure but lacks the phenyl group at the 1-position.
Uniqueness
(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group at the 5-position, which enhances its biological activity and photostability compared to other benzimidazole derivatives .
特性
分子式 |
C14H13N3O |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
(2-amino-1-phenylbenzimidazol-5-yl)methanol |
InChI |
InChI=1S/C14H13N3O/c15-14-16-12-8-10(9-18)6-7-13(12)17(14)11-4-2-1-3-5-11/h1-8,18H,9H2,(H2,15,16) |
InChIキー |
GLBOUFQHLBAOOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)CO)N=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-({6-[(2-Hydroxy-ethyl)-methyl-amino]-pyridin-2-yl}-methyl-amino)-ethanol](/img/structure/B8491516.png)
![5,7-dichloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B8491522.png)


![4-[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenol](/img/structure/B8491545.png)



![1H-Pyrazole-1-acetic acid, 5-[(4-fluorophenyl)methyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B8491587.png)
